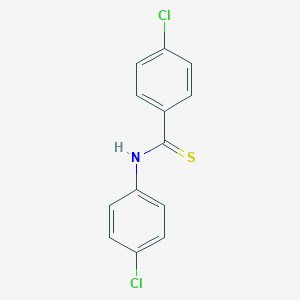
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are vast and varied. This compound has been studied extensively for its ability to inhibit glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is based on its ability to inhibit glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are primarily related to its ability to inhibit glutaminase. By inhibiting this enzyme, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide. This can lead to a decrease in tumor growth and an increase in cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide in lab experiments is its ability to selectively target cancer cells. This compound is highly effective at inhibiting glutaminase in cancer cells, while having little to no effect on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are many potential future directions for research on 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new therapeutic applications for this compound, such as its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the intermediate 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium thiocyanate to yield the final product.
Propriétés
Numéro CAS |
71114-55-1 |
|---|---|
Nom du produit |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
Formule moléculaire |
C13H9Cl2NS |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
Clé InChI |
CTVJTQLYPUVSBB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



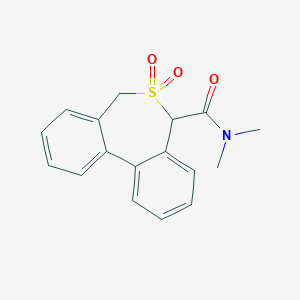
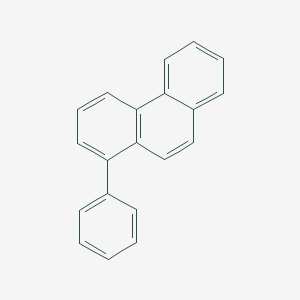
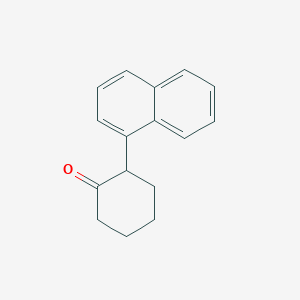
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
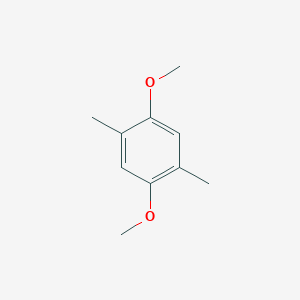
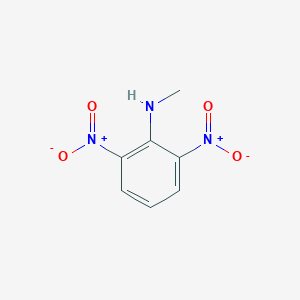
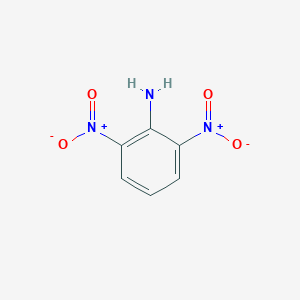
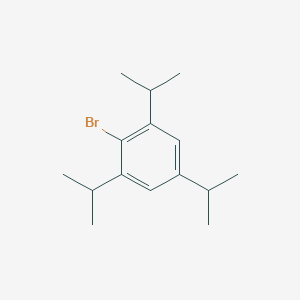
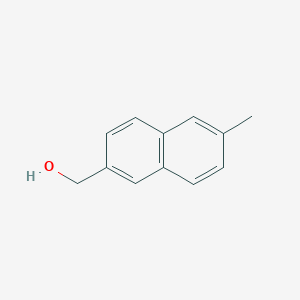
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
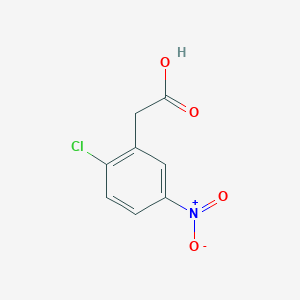

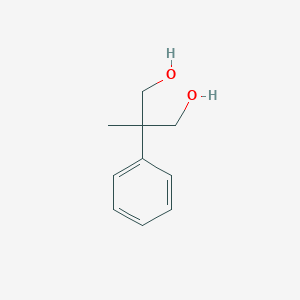
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)